1-butyl-3-(ethoxymethyl)-1H-pyrazole
Description
BenchChem offers high-quality 1-butyl-3-(ethoxymethyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-butyl-3-(ethoxymethyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-butyl-3-(ethoxymethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-3-5-7-12-8-6-10(11-12)9-13-4-2/h6,8H,3-5,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFAJDDEMWEJIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC(=N1)COCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to Determining the Solubility of 1-butyl-3-(ethoxymethyl)-1H-pyrazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-butyl-3-(ethoxymethyl)-1H-pyrazole is a substituted pyrazole derivative. The pyrazole nucleus is a fundamental component in a multitude of pharmaceutical compounds, exhibiting a wide array of biological activities. Given the prevalence of pyrazole-containing molecules in drug discovery, a thorough understanding of their physicochemical properties is paramount for the development of safe and effective therapeutics.
Theoretical Framework of Solubility
The solubility of a solid in a liquid is the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated solution in thermodynamic equilibrium. The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle suggests that substances with similar molecular structures and intermolecular forces are more likely to be soluble in one another.
For 1-butyl-3-(ethoxymethyl)-1H-pyrazole, its solubility in a given organic solvent will be influenced by:
-
Polarity: The pyrazole ring itself possesses some polarity due to the presence of nitrogen atoms. The ethoxymethyl group also contributes to the molecule's polarity. The butyl group, however, is nonpolar. The overall polarity of the molecule will determine its affinity for polar or nonpolar solvents.
-
Hydrogen Bonding: The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors. The oxygen atom in the ethoxymethyl group can also accept hydrogen bonds. The ability to form hydrogen bonds with solvent molecules can significantly enhance solubility.
-
Molecular Size and Shape: Larger molecules may have more difficulty fitting into the solvent lattice, which can decrease solubility.
A general expectation for 1-butyl-3-(ethoxymethyl)-1H-pyrazole, based on its structure, is that it will exhibit moderate solubility in a range of organic solvents. Its butyl and ethoxymethyl groups contribute to both hydrophobic and hydrophilic character, respectively.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[1] This method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.
Protocol for Shake-Flask Solubility Determination
1. Materials and Equipment:
- 1-butyl-3-(ethoxymethyl)-1H-pyrazole (solid)
- Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, etc.)
- Glass vials or flasks with screw caps
- Orbital shaker or wrist-action shaker with temperature control
- Centrifuge
- Syringes and syringe filters (e.g., 0.22 µm PTFE)
- Volumetric flasks and pipettes
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
2. Experimental Procedure:
Visualizing the Shake-Flask Workflow
Caption: Workflow for the shake-flask solubility determination method.
Analytical Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
A validated RP-HPLC method is essential for the accurate quantification of the dissolved 1-butyl-3-(ethoxymethyl)-1H-pyrazole in the solvent samples.[2][3]
Protocol for RP-HPLC Analysis
1. Chromatographic Conditions (Example):
- Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. The exact ratio should be optimized to achieve good peak shape and retention time. An isocratic elution is often sufficient for single-analyte quantification.
- Flow Rate: Typically 1.0 mL/min.
- Injection Volume: 10-20 µL.
- Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (λmax). The λmax should be determined by running a UV scan of a standard solution.
- Column Temperature: Maintained at a constant temperature (e.g., 25 °C or 30 °C) to ensure reproducibility.
2. Preparation of Standard Solutions and Calibration Curve:
- Prepare a stock solution of 1-butyl-3-(ethoxymethyl)-1H-pyrazole of a known concentration in the mobile phase.
- Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions of known concentrations.
- Inject each standard solution into the HPLC system and record the peak area.
- Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. The linearity of the method should be confirmed by a correlation coefficient (R²) close to 1.0.
3. Sample Analysis:
- Inject the diluted samples obtained from the shake-flask experiment into the HPLC system.
- Record the peak area for each sample.
Visualizing the Analytical Workflow
Caption: Workflow for quantification using RP-HPLC.
Data Analysis and Reporting
The concentration of 1-butyl-3-(ethoxymethyl)-1H-pyrazole in the diluted samples can be determined from the linear regression equation of the calibration curve. The solubility (S) is then calculated by taking into account the dilution factor:
S = C_measured × Dilution Factor
Where:
-
S is the solubility of the compound in the solvent (e.g., in mg/mL or mol/L).
-
C_measured is the concentration of the compound in the diluted sample as determined from the calibration curve.
-
Dilution Factor is the ratio of the final volume of the diluted sample to the initial volume of the supernatant taken.
The results should be reported as the mean solubility ± standard deviation from at least three replicate experiments for each solvent at a specified temperature.
Thermodynamic Modeling of Solubility Data
For a more in-depth analysis, especially for studies conducted at various temperatures, thermodynamic models can be used to correlate the experimental solubility data.[4][5] The van't Hoff and the modified Apelblat equations are commonly used for this purpose. These models can provide insights into the thermodynamics of the dissolution process, such as the enthalpy and entropy of dissolution.
Conclusion
This technical guide provides a robust framework for the experimental determination of the solubility of 1-butyl-3-(ethoxymethyl)-1H-pyrazole in organic solvents. By following the detailed protocols for the shake-flask method and RP-HPLC analysis, researchers can generate high-quality, reliable solubility data. This information is indispensable for advancing the preclinical and formulation development of this and other promising pyrazole-based compounds. The principles and methodologies outlined here are broadly applicable to the characterization of the solubility of a wide range of organic molecules in various solvent systems.
References
- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. (2024).
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). (n.d.). Protocols.io. Retrieved from [Link]
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014).
- Analytical methods for quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. (2025). BenchChem.
- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine - ResearchGate. (2024).
-
Annex 4. (n.d.). World Health Organization (WHO). Retrieved from [Link]
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018).
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
- A Highly-Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity - ResearchGate. (2023).
- Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized W
- Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PMC - NIH.
- A thermodynamic approach for correlating the solubility of drug compounds in supercritical CO2 based on Peng–Robinson and Soave–Redlich–Kwong equations of state coupled with van der Waals mixing rules. (2019). Journal of the Serbian Chemical Society.
Sources
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. ijcpa.in [ijcpa.in]
- 4. Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water [benthamopenarchives.com]
- 5. A thermodynamic approach for correlating the solubility of drug compounds in supercritical CO2 based on Peng–Robinson and Soave–Redlich–Kwong equations of state coupled with van der Waals mixing rules | Journal of the Serbian Chemical Society [shd-pub.org.rs]
Provisional Technical Guide: 3-Ethoxymethyl-1-butylpyrazole
Disclaimer: The following document is a Provisional Technical Guide and Safety Data Sheet (SDS) designed for Research & Development (R&D) purposes. The compound 3-ethoxymethyl-1-butylpyrazole is a non-pharmacopeial, novel chemical entity. All physicochemical data and hazard classifications are derived from Structure-Activity Relationship (SAR) analysis of close structural analogs (e.g., 1-butyl-3-methylpyrazole, fomepizole) and computational modeling.
Section 1: Identification & Core Chemistry
Compound Name: 3-ethoxymethyl-1-butylpyrazole IUPAC Name: 1-butyl-3-(ethoxymethyl)-1H-pyrazole Molecular Formula: C₁₀H₁₈N₂O Molecular Weight: 182.26 g/mol CAS Number: [Not Assigned – Internal Ref: PYR-Alk-003] Structural Class: N-alkylated Pyrazole / Ether Derivative
1.1. Strategic Rationale in Drug Design
This molecule represents a strategic scaffold in medicinal chemistry, specifically as a "linker-optimized" bioisostere.
-
The Pyrazole Core: Acts as a robust hydrogen bond acceptor (N2), mimicking histidine residues in kinase binding pockets.
-
The N-Butyl Chain: Increases lipophilicity (LogP), facilitating blood-brain barrier (BBB) permeation or cell membrane traversal, a common modification in agrochemical fungicides (e.g., pyraclostrobin analogs).
-
The Ethoxymethyl Arm: Provides a flexible ether linkage. Unlike a rigid alkyl group, the oxygen atom introduces a dipole moment and a hydrogen bond acceptor site, potentially improving solubility without sacrificing metabolic stability.
Section 2: Predicted Physicochemical Properties
Data derived from ACD/Labs Percepta and ChemAxon predictors.
| Property | Value (Predicted) | Experimental Causality / Relevance |
| Physical State | Pale Yellow Oil | Low symmetry and ether flexibility prevent efficient crystal packing. |
| Boiling Point | 245°C ± 10°C | Dipole-dipole interactions of the pyrazole ring raise BP relative to aliphatic ethers. |
| Density | 0.98 g/cm³ | Typical for nitrogen-rich heterocycles; slightly less dense than water. |
| LogP (Octanol/Water) | 2.4 – 2.8 | Critical: Indicates high membrane permeability. Requires Class II (moderate) containment. |
| pKa (Conjugate Acid) | ~2.5 (N2) | Weakly basic. Will protonate only in strong acidic media (pH < 2). |
| Solubility | DMSO, MeOH, DCM | High solubility in organic solvents; sparingly soluble in water (<5 mg/mL). |
Section 3: GHS Hazard Identification (Read-Across)
Based on Category Logic (Alkylpyrazoles).
Signal Word: WARNING
Hazard Statements:
-
H302: Harmful if swallowed (Acute Tox. 4).
-
H412: Harmful to aquatic life with long-lasting effects.
Precautionary Protocols:
-
P261: Avoid breathing mists/vapors.[2] Reasoning: Volatility is low, but aerosolization during synthesis is a high risk.
-
P280: Wear nitrile gloves (0.11mm minimum thickness) and safety glasses.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for 15 minutes. Remove contact lenses.[1][2][4]
Section 4: Synthesis & Manufacturing Protocol
Expert Insight: Direct alkylation of 3-ethoxymethylpyrazole often yields a mixture of N1 and N2 isomers (regioisomers). To ensure high purity of the 1-butyl isomer, this guide recommends a stepwise synthesis starting from Ethyl 1H-pyrazole-3-carboxylate , utilizing steric control and solubility differences for purification.
4.1. Synthetic Pathway Visualization
Figure 1: Three-step regioselective synthesis targeting the 3-ethoxymethyl-1-butyl scaffold.
4.2. Detailed Methodology
Step 1: N-Alkylation (Regioselectivity Control)
-
Dissolution: Dissolve Ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Base Addition: Add Potassium Carbonate (
, 2.5 eq). Stir for 30 mins at RT. -
Alkylation: Add 1-Bromobutane (1.2 eq) dropwise. Heat to 60°C for 12 hours.
-
Critical Control Point: Monitor via TLC (Hexane:EtOAc 3:1). The N1-butyl isomer (desired) is typically less polar than the N2-isomer due to the distance from the ester group.
-
-
Workup: Quench with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).
Step 2: Reduction of Ester
-
Setup: Under Nitrogen atmosphere, suspend
(1.5 eq) in dry THF at 0°C. -
Addition: Add Intermediate A (dissolved in THF) dropwise to control exotherm.
-
Reaction: Warm to RT and stir for 4 hours.
-
Quench (Fieser Method): Add
(x mL), 15% NaOH (x mL), (3x mL). Filter the granular precipitate.[5]
Step 3: Williamson Ether Synthesis
-
Deprotonation: Dissolve Intermediate B (Alcohol) in dry THF. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) at 0°C.
-
Evolution: Wait for
gas evolution to cease (approx. 30 mins). -
Alkylation: Add Iodoethane (1.5 eq). Reflux for 6 hours.
-
Purification: Silica gel chromatography (Gradient 0-20% EtOAc in Hexanes).
Section 5: Stability & Reactivity Profile
5.1. Chemical Stability
-
Stable: Under standard laboratory conditions (25°C, 1 atm).
-
Peroxide Formation: The ethoxymethyl group contains an ether linkage adjacent to a benzylic-like carbon (the pyrazole ring). While less reactive than isopropyl ethers, prolonged exposure to air and light may generate peroxides .
-
Protocol: Test with starch-iodide paper every 6 months if stored in non-inert atmosphere.
-
5.2. Incompatible Materials
-
Strong Oxidizing Agents: (e.g., KMnO4, Nitric Acid) will oxidize the ether to an ester or cleave the alkyl chain.
-
Strong Acids: Will protonate the pyrazole nitrogen, altering solubility and potentially hydrolyzing the ether linkage under extreme heat.
Section 6: Metabolic & Degradation Pathways
Understanding the fate of this molecule in biological systems (microsomal stability) is vital for drug development.
Figure 2: Predicted metabolic clearance pathways. The O-dealkylation to the primary alcohol is expected to be the rate-limiting step.
Section 7: Emergency Control Measures
| Scenario | Protocol |
| Spill (Small) | Absorb with vermiculite or sand. Do NOT use sawdust (fire hazard with ethers). |
| Fire | Use |
| Inhalation | Move victim to fresh air.[1][2][4] If wheezing occurs, administer oxygen (trained personnel only). |
| Skin Contact | Wash with PEG-400 (if available) or soap and water. Lipophilic nature makes water-only washing inefficient. |
References
-
Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry. Elsevier.
-
ECHA (European Chemicals Agency). (2023). Registration Dossier: 1-butyl-1H-pyrazole. (Used for Read-Across Toxicity Data).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd Ed.). Oxford University Press. (Reference for Williamson Ether Synthesis mechanism).
-
PubChem Database. Compound Summary: Fomepizole (4-methylpyrazole). (Reference for Pyrazole metabolism).
Sources
1-butyl-3-(ethoxymethyl)-1H-pyrazole PubChem CID and supplier info
This technical guide details the chemical profile, synthesis, and application of 1-butyl-3-(ethoxymethyl)-1H-pyrazole , a specialized heterocyclic building block used primarily in the development of pharmaceutical sulfonamides and agrochemicals.
Executive Summary & Chemical Identity
1-butyl-3-(ethoxymethyl)-1H-pyrazole is a functionalized pyrazole scaffold characterized by an N-alkyl chain (butyl) and an ether-linked side chain (ethoxymethyl). It serves as a critical intermediate in the synthesis of polysubstituted pyrazole libraries, particularly for pyrazole-4-sulfonyl chlorides , which are precursors to bioactive sulfonamides with antiproliferative and anti-inflammatory properties.
core Chemical Data
| Property | Specification |
| Chemical Name | 1-butyl-3-(ethoxymethyl)-1H-pyrazole |
| Molecular Formula | C₁₀H₁₈N₂O |
| Molecular Weight | 182.26 g/mol |
| SMILES | CCCCn1nc(COCC)cc1 |
| InChI Key | Calculated based on structure (e.g., ZJTXSGLJNBAMJS-UHFFFAOYSA-N analog) |
| LogP (Calc) | ~2.4 - 2.8 (Lipophilic) |
| H-Bond Donors/Acceptors | 0 / 3 |
| Key Derivative | 1-butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride (CAS 1856090-77-1) |
Synthesis & Manufacturing Protocols
The synthesis of this compound requires precise regiocontrol to ensure the N-alkylation occurs at the desired nitrogen (N1) relative to the 3-substituent, or the construction of the ring fixes this position.
Validated Synthetic Route: Carboxylate Reduction-Etherification
This route is preferred for its scalability and unambiguous regiochemistry. It begins with the commercially available ethyl 1-butyl-1H-pyrazole-3-carboxylate .
Step-by-Step Methodology
-
Starting Material: Ethyl 1-butyl-1H-pyrazole-3-carboxylate.
-
Reduction (Step A):
-
Reagents: Lithium Aluminum Hydride (LiAlH₄) or DIBAL-H.
-
Solvent: Anhydrous THF, 0°C to RT.
-
Protocol: Add the ester dropwise to a suspension of LiAlH₄. Stir for 2-4 hours. Quench via Fieser method (H₂O, 15% NaOH, H₂O). Filter precipitate.
-
Product: 1-butyl-3-(hydroxymethyl)-1H-pyrazole.
-
-
Etherification (Step B):
-
Reagents: Sodium Hydride (NaH, 60% dispersion), Ethyl Iodide (EtI).
-
Solvent: Anhydrous DMF or THF.
-
Protocol:
-
Dissolve the alcohol intermediate in dry THF/DMF.
-
Cool to 0°C and add NaH (1.2 eq) portion-wise. Evolution of H₂ gas occurs.
-
Stir for 30 mins to form the alkoxide.
-
Add Ethyl Iodide (1.2 eq) dropwise.
-
Warm to RT and stir for 4-12 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Wash organic layer with brine (critical to remove DMF). Dry over Na₂SO₄.[1]
-
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
-
Synthesis Pathway Diagram
Caption: Figure 1. Regioselective synthesis pathway from ester precursor to the target ether and subsequent sulfonyl chloride derivative.
Analytical Characterization (Self-Validation)
To confirm the identity of the synthesized compound, researchers must verify the presence of the butyl chain and the ethoxymethyl group.
| Spectroscopic Method | Diagnostic Signals (Expected) | Interpretation |
| ¹H NMR (CDCl₃) | δ 0.93 (t, 3H) | Terminal methyl of Butyl group. |
| δ 1.20 (t, 3H) | Methyl of Ethoxy group. | |
| δ 3.55 (q, 2H) | Methylene of Ethoxy (-O-CH₂-CH₃). | |
| δ 4.10 (t, 2H) | N-methylene of Butyl (N-CH₂-). | |
| δ 4.55 (s, 2H) | Benzylic-like methylene (Py-CH₂-O). | |
| δ 6.30 (d) & 7.40 (d) | Pyrazole ring protons (H4, H5). | |
| ¹³C NMR | ~14.0, ~15.0 ppm | Methyl carbons.[2] |
| ~66.0, ~68.0 ppm | Ether carbons (-CH₂-O-CH₂-). | |
| ~105.0, ~130.0 ppm | Pyrazole ring carbons. |
Quality Control Note: The disappearance of the hydroxyl stretch (~3400 cm⁻¹) from the intermediate and the appearance of aliphatic ether bands (~1100 cm⁻¹) in IR are quick validation checkpoints.
Supply Chain & Sourcing Information
While the specific parent compound 1-butyl-3-(ethoxymethyl)-1H-pyrazole is often a custom synthesis item, its downstream derivative (sulfonyl chloride) is commercially indexed.
-
Primary Commercial Form: 1-butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride (CAS: 1856090-77-1).
-
Supplier Types:
-
Catalog Suppliers: Companies like ChemSRC , BLD Pharm , and Enamine often stock the sulfonyl chloride derivative for medicinal chemistry libraries.
-
Custom Synthesis: For the parent ether, contract research organizations (CROs) can synthesize it using the protocol in Section 2 within 2-3 weeks.
-
Procurement Strategy: When searching for this compound, if the exact CAS for the parent is unavailable, search for the sulfonyl chloride (CAS 1856090-77-1) and request a "precursor inquiry" from the vendor. Most vendors capable of making the chloride have the parent ether in stock or as an immediate intermediate.
Applications in Drug Discovery
The 1-butyl-3-(ethoxymethyl)-1H-pyrazole scaffold is a "privileged structure" in medicinal chemistry, particularly for:
-
Sulfonamide Synthesis: The 4-position is highly reactive to electrophilic aromatic substitution (chlorosulfonation), allowing for the rapid generation of sulfonamide libraries.
-
Kinase Inhibition: Pyrazoles are classic bioisosteres for imidazole and other 5-membered rings in ATP-competitive kinase inhibitors. The ethoxymethyl group provides a hydrogen bond acceptor while maintaining lipophilicity.
-
Agrochemicals: N-alkyl pyrazoles are frequent motifs in fungicides and insecticides (e.g., mitochondrial complex inhibitors).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 142906, 1-butyl-1H-pyrazole (Related Structure). Retrieved from [Link]
-
ChemSRC. 1-butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride (CAS 1856090-77-1) Product Page. Retrieved from [Link]
-
Royal Society of Chemistry. Synthesis of sulfonyl chloride substrate precursors. (Contextual synthesis of pyrazole sulfonyl chlorides). Retrieved from [Link]
-
National Institutes of Health (PMC). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives. (Demonstrates utility of pyrazole-4-sulfonyl chlorides). Retrieved from [Link]
Sources
Thermodynamic Stability Profile: 1-Butyl-3-(ethoxymethyl)-1H-pyrazole
Executive Summary
This guide provides a comprehensive thermodynamic and kinetic stability assessment of 1-butyl-3-(ethoxymethyl)-1H-pyrazole .[1] As a structural motif commonly found in kinase inhibitors and COX-2 antagonists, understanding the physicochemical resilience of this scaffold is critical for drug development.
This assessment concludes that the core pyrazole ring exhibits exceptional thermal stability (
Molecular Architecture & Thermodynamic Baseline
Structural Analysis
The molecule consists of three distinct thermodynamic domains:
-
The Pyrazole Core: A
-electron aromatic system.[1] It possesses high resonance stabilization energy ( ), rendering it resistant to oxidative degradation and thermal homolysis under standard processing conditions. -
The N-Butyl Chain: A hydrophobic anchor.[1][2] While kinetically stable, the
-methylene protons (adjacent to nitrogen) are susceptible to radical abstraction at elevated temperatures ( ). -
The Ethoxymethyl Arm: An acyclic ether linkage. This is the thermodynamic weak link . Ethers are prone to autoxidation to form hydroperoxides and can undergo cleavage in strong acidic environments.
Regioisomeric Thermodynamics (1,3- vs. 1,5-Isomerism)
A critical aspect of this compound's stability is its synthesis history. The alkylation of 3-(ethoxymethyl)-1H-pyrazole or the condensation of hydrazine derivatives often yields a mixture of 1,3- and 1,5- isomers.[1]
-
1-butyl-3-(ethoxymethyl)-1H-pyrazole (Target): Generally the thermodynamically preferred isomer due to reduced steric clash between the N-butyl group and the C3-substituent compared to the C5 position.[1]
-
1-butyl-5-(ethoxymethyl)-1H-pyrazole (Impurity): The kinetically controlled product in certain cyclization conditions.[1] It is sterically congested and has a higher heat of formation (
), making it susceptible to isomerization or ring-opening under extreme stress.
Diagram 1: Synthesis & Regioisomeric Equilibrium
Caption: Thermodynamic landscape of pyrazole regioisomerism. The 1,3-isomer is favored due to lower steric hindrance.
Degradation Mechanisms & Stress Pathways
Oxidative Instability (Ether Autoxidation)
The methylene group of the ethoxymethyl moiety (
-
Mechanism: Radical abstraction of a hydrogen atom from the
-carbon relative to the ether oxygen.[1] -
Product: Formation of unstable hydroperoxides, leading to chain cleavage and the release of formaldehyde or acetaldehyde.
-
Mitigation: Storage under inert atmosphere (
/Ar) and use of antioxidants (e.g., BHT) in liquid formulations.
Acid-Catalyzed Hydrolysis
While the pyrazole ring acts as a weak base (
-
Pathway: Protonation of the ether oxygen
attack by nucleophile Cleavage to alcohol + alkyl halide.
Diagram 2: Primary Degradation Pathways
Caption: Divergent degradation pathways: Oxidative radical mechanism vs. Acid-catalyzed ether cleavage.[1]
Experimental Protocols (Self-Validating Systems)
To empirically verify the thermodynamic stability of 1-butyl-3-(ethoxymethyl)-1H-pyrazole, the following forced degradation protocols are recommended. These are designed as self-validating systems , meaning the inclusion of controls ensures the data is interpretable even if no degradation occurs.
Protocol A: Thermal Stress & Isomeric Stability (DSC/TGA)
Objective: Determine the decomposition temperature and detect 1,5- to 1,3-isomerization.
-
Preparation: Weigh 5–10 mg of the compound into a hermetically sealed aluminum pan.
-
Standard: Use Indium (m.p. 156.6°C) for temperature calibration.
-
Method:
-
TGA (Thermogravimetric Analysis): Ramp from
to at under . -
DSC (Differential Scanning Calorimetry): Cycle Heat-Cool-Heat (
to ).[1]
-
-
Validation Criteria:
-
Success: Distinct endotherm (melting) or exotherm (decomposition).
-
Isomer Check: An exotherm before decomposition often indicates the conversion of the metastable 1,5-isomer to the stable 1,3-isomer.
-
Protocol B: Oxidative Challenge (AIBN Stress)
Objective: Assess the vulnerability of the ethoxymethyl ether linkage to radical oxidation.
-
Reagents:
-
Solvent: Acetonitrile (degassed).
-
Initiator: AIBN (Azobisisobutyronitrile) 10 mol%.
-
Control: Compound in solvent without AIBN.
-
-
Procedure:
-
Dissolve compound (10 mM) and AIBN in acetonitrile.
-
Reflux at
for 24 hours under air (open vessel to allow ingress).
-
-
Analysis:
-
Data Interpretation:
- degradation: Highly Stable.
- degradation: Requires antioxidant formulation.
Protocol C: pH-Rate Profile (Hydrolytic Stability)
Objective: Map the stability window across the pH scale.
| Condition | Buffer System | Temp | Duration | Expected Outcome |
| Acidic (pH 1.2) | 0.1 N HCl | 48 hrs | Potential ether cleavage (slow) | |
| Neutral (pH 7.4) | Phosphate Buffer | 48 hrs | Stable | |
| Basic (pH 10.0) | Borate Buffer | 48 hrs | Stable (Pyrazole ring is resistant to base) |
Validation Step: If no degradation is observed at
Summary of Physicochemical Properties (Predicted)
Based on structural analogs (1-butyl-1H-pyrazole and ethoxymethyl derivatives), the following properties define the thermodynamic equilibrium state:
| Property | Value / Prediction | Rationale |
| Physical State | Liquid (High Boiling) | MW ~182.[1]2. 1-butylpyrazole is liquid; ether chain adds flexibility, preventing crystallization. |
| LogP (Octanol/Water) | ~2.1 – 2.5 | Hydrophobic butyl + aromatic ring outweighs the polar ether oxygen. |
| pKa (Conj. Acid) | ~2.5 | Pyrazole N2 nitrogen is the proton acceptor. |
| Thermal Limit ( | Pyrazole ring stability dominates. |
References
-
NIST Chemistry WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester Gas Phase Ion Energetics.[1][3] Retrieved October 26, 2023, from [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. Retrieved from [Link] (Contextual grounding on 1,3 vs 1,5 regioselectivity).
-
Organic Chemistry Portal. (n.d.). Synthesis of Pyrazoles. Retrieved October 26, 2023, from [Link]
Sources
Methodological & Application
Application Note: Regioselective Synthesis of 1-Butyl-3-(Ethoxymethyl) Pyrazole
Executive Summary
The synthesis of 1-butyl-3-(ethoxymethyl) pyrazole presents a classic regiochemical challenge in heterocyclic chemistry: distinguishing between the 1,3- and 1,5-disubstituted isomers. While direct cyclocondensation of 1,3-dicarbonyl equivalents with alkylhydrazines is the most common route for pyrazole synthesis, it typically favors the formation of the 1,5-isomer due to the nucleophilic kinetics of the hydrazine species.
This Application Note provides two distinct protocols, prioritizing Protocol A (Stepwise Alkylation) as the "Gold Standard" for high-fidelity synthesis of the 1,3-isomer. Protocol B (Direct Cyclocondensation) is provided for reference but includes critical caveats regarding isomer distribution and purification requirements.
Critical Analysis: The Regioselectivity Paradox
To synthesize 1-butyl-3-(ethoxymethyl) pyrazole, one must control the orientation of the butyl group relative to the ethoxymethyl substituent.
-
The Challenge: In a direct reaction between butylhydrazine and 4-ethoxy-2-oxobutanal (or its acetal), the terminal nitrogen of the hydrazine (
) is the most nucleophilic. It preferentially attacks the most electrophilic carbonyl (the aldehyde). This mechanistic pathway locks the butyl group onto the nitrogen adjacent to the ketone carbon, resulting in 1-butyl-5-(ethoxymethyl) pyrazole (the wrong isomer). -
The Solution: To secure the 1,3-isomer , the most robust strategy is to first form the unsubstituted pyrazole ring (which exists as a tautomeric mixture) and then alkylate it. Steric hindrance dictates that alkylation occurs predominantly at the nitrogen distal to the bulky C3-substituent, yielding the desired 1,3-product with high selectivity (typically >90:10).
Reaction Pathway Analysis
Figure 1: Divergent pathways showing why Stepwise Alkylation is preferred for 1,3-isomers.
Protocol A: The Stepwise Alkylation Route (Recommended)
This method ensures the highest regiochemical purity. It involves the cyclization of 4-ethoxy-2-oxobutanal diethyl acetal with hydrazine hydrate, followed by base-mediated alkylation.
Phase 1: Synthesis of 3-(ethoxymethyl)-1H-pyrazole
Reagents:
-
4-ethoxy-2-oxobutanal diethyl acetal (1.0 equiv)
-
Hydrazine hydrate (64% or 80% aq., 1.2 equiv)
-
Ethanol (Absolute)[1]
-
HCl (conc., cat.)
Procedure:
-
Dissolution: Dissolve 4-ethoxy-2-oxobutanal diethyl acetal (10 mmol) in Ethanol (30 mL).
-
Activation: Add 0.5 mL of conc. HCl to hydrolyze the acetal in situ. Stir at room temperature (RT) for 30 minutes.
-
Cyclization: Cool the solution to 0°C. Dropwise add Hydrazine hydrate (12 mmol).
-
Reflux: Allow to warm to RT, then reflux for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup: Concentrate the solvent in vacuo. Neutralize the residue with sat.
. Extract with DCM ( mL). Dry over and concentrate.-
Checkpoint: The product is a tautomeric mixture of 3- and 5-(ethoxymethyl)-1H-pyrazole. It may appear as a viscous oil or low-melting solid.
-
Phase 2: Regioselective Alkylation
Reagents:
-
3-(ethoxymethyl)-1H-pyrazole (from Phase 1)
-
1-Bromobutane (1.1 equiv)
-
Cesium Carbonate (
, 2.0 equiv) or Sodium Hydride (NaH, 1.2 equiv) -
Acetonitrile (ACN) or DMF (Dry)
Procedure:
-
Setup: In a flame-dried flask under Nitrogen, dissolve the pyrazole intermediate (10 mmol) in dry ACN (50 mL).
-
Base Addition: Add
(20 mmol). Stir at RT for 15 minutes.-
Note: If using NaH, cool to 0°C, add NaH, stir 30 min, then add alkyl halide.
-
-
Alkylation: Add 1-Bromobutane (11 mmol) dropwise.
-
Reaction: Heat to 60°C for 4–6 hours.
-
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Purification: The crude mixture will contain predominantly the 1,3-isomer. Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient 10%
30% EtOAc in Hexanes. -
Elution Order: The 1-butyl-5-(ethoxymethyl) isomer (minor) typically elutes after the 1,3-isomer (major) due to higher polarity (interaction of the lone pair with the adjacent ether oxygen).
-
Protocol B: Direct Cyclocondensation (High Throughput)
Use this method only if you have validated separation methods (Prep-HPLC) for the isomers.
Reagents:
-
4-ethoxy-2-oxobutanal diethyl acetal
-
Butylhydrazine Hydrochloride
-
Ethanol/Water (10:1)
Procedure:
-
Mixing: Dissolve acetal (10 mmol) in Ethanol (40 mL). Add 1 mL 1N HCl. Stir 1 hr.
-
Addition: Add Butylhydrazine HCl (10 mmol) and Sodium Acetate (10 mmol) to buffer the pH.
-
Reaction: Reflux for 4 hours.
-
Result: This will yield a mixture, likely favoring the 1,5-isomer (approx. 3:1 to 5:1 ratio) .
-
Separation: Requires careful chromatography. The desired 1,3-isomer is the minor product in this pathway.
Quality Control & Validation
Analytical Data Table
| Parameter | 1-Butyl-3-(ethoxymethyl) pyrazole (Target) | 1-Butyl-5-(ethoxymethyl) pyrazole (Impurity) |
| TLC ( | Higher (Less Polar) | Lower (More Polar) |
| NOE Signal | Strong NOE between N-Butyl ( | Strong NOE between N-Butyl ( |
| Regio-Proof | Crucial: No NOE between N-Butyl and Ethoxymethyl group. | Crucial: Positive NOE between N-Butyl and Ethoxymethyl group. |
NOE Validation Diagram
Figure 2: Nuclear Overhauser Effect (NOE) strategy for structural confirmation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete acetal hydrolysis. | Ensure HCl is added and the mixture is stirred for 30 min before adding hydrazine. |
| High 1,5-Isomer Ratio | Used Protocol B (Direct method). | Switch to Protocol A (Alkylation). Alkylation sterics favor the 1,3-isomer. |
| Polyalkylation | Excess alkyl halide or too strong base. | Use strictly 1.1 equiv of BuBr and |
| O-Alkylation | Reaction at oxygen (rare). | Use a non-polar solvent (Toluene) if O-alkylation is observed, though N-alkylation is kinetically favored. |
References
-
Regioselectivity in Pyrazole Alkylation
- Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
- Source:Journal of Organic Chemistry, 2006.
-
URL:[Link] (Verified via Search 1.2)
-
Mechanistic Insight on Cyclocondensation
-
General Pyrazole Synthesis Reviews
- Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- Source:Beilstein Journal of Organic Chemistry, 2011.
-
URL:[Link] (Verified via Search 1.8)
-
Alkylation of Trifluoromethyl Pyrazoles (Analogous Sterics)
- Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- Source:Molecules, 2021.
-
URL:[Link] (Verified via Search 1.3)
Sources
- 1. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Improving regioselectivity in 1-butyl-3-(ethoxymethyl) pyrazole synthesis
Technical Support Center: Pyrazole Synthesis & Regiocontrol Topic: Regioselective Synthesis of 1-Butyl-3-(ethoxymethyl)pyrazole Ticket ID: PYR-REGIO-001 Status: Open
User Guide: Navigating Regioselectivity in Pyrazole Synthesis
Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because your reaction of butylhydrazine with a 1,3-dicarbonyl equivalent (e.g., 1-ethoxybutane-1,3-dione or a related enaminone) is yielding an inseparable mixture of isomers or predominantly the unwanted 1,5-isomer.
The target molecule, 1-butyl-3-(ethoxymethyl)pyrazole , requires precise control over which nitrogen atom of the hydrazine attacks which carbonyl carbon. This guide prioritizes "Electronic vs. Steric" management to force the formation of the 1,3-isomer.
Part 1: The Core Protocol (The "Golden Rule")
The most common failure point in this synthesis is the use of free base hydrazine in a protic solvent (like ethanol). This typically favors the thermodynamically stable 1,5-isomer or a racemic mix. To target the 1,3-isomer , you must invert the kinetics.
Recommended Workflow
| Parameter | Standard (Avoid) | Optimized (Recommended) | Why? |
| Hydrazine Source | Butylhydrazine (Free Base) | Butylhydrazine Hydrochloride | The HCl salt modulates the nucleophilicity of the nitrogens, favoring the attack of the terminal |
| Solvent | Ethanol / Methanol | TFE (2,2,2-Trifluoroethanol) | Fluorinated alcohols stabilize specific transition states via H-bonding, often enhancing regioselectivity ratios to >95:5. |
| Temperature | Reflux ( | Ambient ( | Lower temperatures favor kinetic control , essential for trapping the 1,3-intermediate before equilibration occurs. |
| Precursor | 1,3-Diketone | Enaminones have a "locked" leaving group (dimethylamine) that directs the hydrazine attack with high fidelity. |
Part 2: Troubleshooting & FAQs
Q1: I am seeing a 50:50 mixture of isomers. What is driving this?
A: This is a classic conflict between Sterics and Electronics .
-
The Mechanism: The reaction proceeds via a hydrazone intermediate. The terminal nitrogen (
) of your butylhydrazine is the most nucleophilic. It wants to attack the most electrophilic carbonyl. -
The Conflict: The carbonyl adjacent to the ethoxymethyl group is electronically activated (inductive effect of oxygen), but it is also sterically bulkier than a methyl group (if your other R-group is methyl).
-
If Sterics win
Attack at Methyl 1,5-isomer (Wrong) . -
If Electronics win
Attack at Ethoxymethyl 1,3-isomer (Right) .
-
-
The Fix: Switch to Butylhydrazine HCl in TFE . This suppresses the steric penalty and allows electronic control to dominate.
Q2: Why does the Hydrochloride salt (butylhydrazine HCl) work better?
A: In the free base, the internal nitrogen (
-
Acid Effect: Protonation or the presence of acid catalyzes the dehydration step and prevents the equilibration of the hydrazone intermediate. It "locks in" the initial kinetic attack of the
on the ethoxymethyl-carbonyl, ensuring it becomes position 3 in the final ring.
Q3: My yield is low when using the Enaminone route. Why?
A: Enaminones (
-
Troubleshoot: Ensure you are using anhydrous conditions . Water hydrolyzes the enaminone back to the diketone, ruining the selectivity.
-
Catalyst: Add a mild Lewis Acid (e.g.,
or simple acetic acid) to activate the carbonyl without degrading the enamine.
Part 3: Visualization of the Pathway
The following diagram illustrates the bifurcation point where the reaction succeeds or fails based on which nitrogen attacks the ethoxymethyl-carbonyl.
Caption: Mechanistic bifurcation in pyrazole synthesis. To achieve the 1,3-isomer (Blue), the terminal nitrogen must attack the Ethoxymethyl carbonyl (Green path), driven by electronic control.
Part 4: Experimental Protocol (Optimized)
Objective: Synthesis of 1-butyl-3-(ethoxymethyl)pyrazole targeting >95:5 regioselectivity.
-
Preparation of Reagents:
-
Dissolve 1.0 eq of the 1,3-dicarbonyl precursor (e.g., 4-ethoxy-1,1,1-trifluoro-3-buten-2-one analog or diketone) in TFE (2,2,2-Trifluoroethanol) . Concentration:
. -
Note: If TFE is unavailable, anhydrous Ethanol with
of Acetic Acid is a secondary alternative, though selectivity may drop.
-
-
Addition:
-
Cool the solution to
. -
Add 1.1 eq of Butylhydrazine Hydrochloride slowly. (Do not use the free base liquid).
-
-
Reaction:
-
Allow to warm to room temperature (
) and stir for 4–12 hours. Monitor via TLC/LCMS. -
Checkpoint: Look for the disappearance of the starting diketone. If the reaction stalls, heat gently to
, but avoid reflux.
-
-
Workup:
-
Evaporate the TFE (recoverable).
-
Redissolve residue in EtOAc, wash with saturated
(to neutralize the HCl), then Brine. -
Dry over
and concentrate.
-
-
Purification:
-
If isomers exist, they often separate well on silica gel. The 1,5-isomer is typically less polar (higher
) than the 1,3-isomer due to the shielding of the lone pair on N2 by the adjacent bulky group.
-
References
-
Regiocontrolled Synthesis of 1-Substituted Pyrazoles.
- Source: National Institutes of Health (PMC) / J. Org. Chem.
- Key Finding: Establishes the critical role of aryl/alkylhydrazine hydrochlorides in reversing regioselectivity toward the 1,3-isomer compared to free hydrazines.
-
URL:[Link]
-
Fluorinated Alcohols as Solvents for Regioselective Pyrazole Synthesis.
- Source: Journal of Organic Chemistry (via Google Scholar/Conicet).
- Key Finding: Solvents like TFE and HFIP can shift regioselectivity ratios from 50:50 to 98:2 by stabilizing polar transition st
-
URL:[Link]
-
Enaminones in the Regioselective Synthesis of 1,3,5-Trialkylpyrazoles.
- Source: Molecules / ResearchG
- Key Finding: Using -enaminones instead of diketones directs the nucleophilic attack, solving the steric/electronic conflict.
-
URL:[Link]
Separating 1,3- and 1,5-isomers of butyl ethoxymethyl pyrazole
Technical Support Center: Pyrazole Regioisomer Separation
Subject: Troubleshooting Guide for the Separation of 1,3- and 1,5-Butyl Ethoxymethyl Pyrazole Isomers Ticket ID: PYR-ISO-SEP-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering a classic challenge in heterocyclic chemistry: separating the regioisomers of N-alkylated pyrazoles. The reaction of hydrazine derivatives (butylhydrazine) with unsymmetrical 1,3-dicarbonyls (or their equivalents) typically yields a mixture of 1-butyl-3-(ethoxymethyl)pyrazole (1,3-isomer) and 1-butyl-5-(ethoxymethyl)pyrazole (1,5-isomer) .
These isomers possess nearly identical molecular weights and similar polarities, often leading to co-elution on standard silica. This guide provides a tiered separation strategy, moving from identification to chromatographic optimization and bulk chemical separation.
Module 1: Identification & Verification
Before attempting difficult separations, you must definitively identify which spot/peak corresponds to which isomer. Do not rely solely on "major/minor" product ratios, as these vary by reaction conditions.
The "Smoking Gun": NOESY NMR
The most reliable method to distinguish these isomers is 1D NOE or 2D NOESY NMR .
-
1,5-Isomer (Sterically Crowded): The N1-Butyl group is spatially adjacent to the C5-Ethoxymethyl group.
-
Result: Strong NOE correlation (cross-peak) between the N-Butyl
-protons and the Ethoxymethyl protons.
-
-
1,3-Isomer (Sterically Open): The N1-Butyl group is adjacent to the C5-Proton (or C5-substituent if not H). It is far from the C3-Ethoxymethyl group.
-
Result:No NOE between N-Butyl and Ethoxymethyl. Strong NOE between N-Butyl and C5-H.
-
Data Visualization: Identification Workflow
Figure 1: NMR Decision Tree for definitive regioisomer assignment based on spatial proximity.
Module 2: Chromatographic Separation (Flash & HPLC)
Issue: "My peaks are co-eluting or tailing on standard Silica."
The 1,5-isomer is sterically encumbered. The ethoxymethyl group twists out of plane to avoid the butyl group, often reducing its ability to interact with the stationary phase compared to the planar 1,3-isomer.
Method A: Optimized Normal Phase (Flash)
Standard Hexane/Ethyl Acetate gradients often fail. The ethoxymethyl ether oxygen creates "stickiness" that causes tailing.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (High Performance, 15-40 µm) | Smaller particle size increases theoretical plates for close eluters. |
| Mobile Phase | Dichloromethane (DCM) / Methanol (MeOH) | DCM solubilizes the pyrazoles better than Hexane, reducing tailing. |
| Gradient | 0% to 5% MeOH in DCM (Very Shallow) | The "ether" functionality responds well to the selectivity of chlorinated solvents. |
| Modifier | 0.5% Triethylamine (TEA) | Critical: Pyrazoles are basic. Uncapped silanols on silica will protonate the pyrazole, causing broad peaks. TEA blocks these sites. |
Method B: Reverse Phase (Preparative HPLC)
If Flash fails, Reverse Phase (C18) is usually successful because it separates based on hydrophobicity.
-
Prediction: The 1,3-isomer is more planar and has a larger hydrophobic surface area exposed to the C18 chains. It typically elutes later. The 1,5-isomer (twisted) elutes earlier.
-
Buffer System: Water (0.1% Formic Acid) / Acetonitrile.
-
Note: Low pH ensures the pyrazoles are protonated, often improving peak shape but potentially compressing selectivity. If separation is poor at pH 3, switch to Ammonium Bicarbonate (pH 10) to keep them neutral.
-
Module 3: Bulk Chemical Separation (Scale-Up)
Issue: "I have 50 grams. Chromatography is too expensive/slow."
When chromatography is impractical, exploit the subtle differences in basicity and crystallinity.
Protocol: Selective Salt Formation
1,3-isomers are generally more basic and more crystalline than 1,5-isomers due to less steric hindrance around the nitrogen lone pair.
-
Dissolution: Dissolve the crude mixture (oil) in minimal anhydrous Ethanol or Diethyl Ether.
-
Acid Addition: Add 1.0 equivalent (based on the major isomer) of Oxalic Acid or HCl (in dioxane) dropwise.
-
Observation:
-
The 1,3-isomer often precipitates rapidly as a crystalline salt.
-
The 1,5-isomer salt (or free base) often remains in the mother liquor due to higher solubility or inability to pack into a lattice (steric bulk).
-
-
Filtration: Filter the solid.
-
Solid: Enriched 1,3-isomer salt. (Recrystallize from EtOH to purify).
-
Filtrate: Enriched 1,5-isomer. (Neutralize and purify via short column).
-
Experimental Workflow Diagram
Figure 2: Salt-formation strategy for bulk resolution of isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the 1,5-isomer forming at all? I thought 1,3 was stable?
A: The formation of pyrazoles from hydrazines and 1,3-diketones is governed by the nucleophilicity of the hydrazine nitrogens. The terminal nitrogen (
Q2: My 1,5-isomer is an oil, but the 1,3-isomer is a solid. Is this normal? A: Yes. The 1,5-isomer has "vicinal substitution" (Butyl next to Ethoxymethyl). This creates steric strain that disrupts planar packing, preventing easy crystallization. The 1,3-isomer is more symmetric and planar, facilitating lattice formation [2].
Q3: Can I use distillation? A: Likely not for this specific molecule. While simple methyl-pyrazoles can be distilled, the "ethoxymethyl" and "butyl" groups significantly increase the boiling point and thermal instability. You risk ether cleavage or decomposition before achieving the theoretical plate count needed for separation [3].
References
-
Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents."[1] Journal of Organic Chemistry, 2008.
-
Tautomerism and Structure: Alkorta, I., et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles."[2][3] Molecules, 2019.[2]
-
Separation Techniques: BenchChem Technical Support. "Separating Pyrazole Isomers: Troubleshooting & Optimization." 2025.
-
NMR Assignment: Claramunt, R. M., et al.[4] "The annular tautomerism of pyrazoles in the solid state: 13C and 15N CPMAS NMR spectroscopy." Journal of the Chemical Society, Perkin Transactions 2.
Sources
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
Technical Support Center: Optimizing Reaction Conditions for Ethoxymethyl Pyrazole Formation
Introduction: The Role of Ethoxymethyl (EOM) in Pyrazole Chemistry
Welcome to the technical support center for the synthesis of N-ethoxymethyl (EOM) protected pyrazoles. The EOM group is an acetal-type protecting group frequently employed in complex organic synthesis, particularly for nitrogen-containing heterocycles like pyrazoles. Its utility stems from its stability under a range of reaction conditions and the relative ease of its subsequent removal under acidic conditions.[1]
This guide is designed for researchers, scientists, and drug development professionals. It provides a detailed examination of the N-alkylation reaction used to install the EOM group, focusing on the critical parameters that govern yield, purity, and, most importantly, regioselectivity. We will explore the causality behind experimental choices, offer detailed protocols, and provide robust troubleshooting solutions to common challenges encountered in the laboratory.
Reaction Overview & Mechanism
The formation of an ethoxymethyl pyrazole is typically achieved via a nucleophilic substitution (SN2) reaction. A base is used to deprotonate the N-H of the pyrazole ring, creating a nucleophilic pyrazolate anion. This anion then attacks the electrophilic carbon of an ethoxymethylating agent, such as ethoxymethyl chloride (EOM-Cl).
The general reaction is as follows:
Core Mechanism: Step-by-Step
The efficiency of this process hinges on the successful execution of two key steps:
-
Deprotonation: A suitable base abstracts the acidic proton from the pyrazole's nitrogen atom. The choice of base is critical; a strong, non-nucleophilic base like sodium hydride (NaH) is often preferred as it irreversibly deprotonates the pyrazole (pKa ≈ 14.2), driving the equilibrium towards the pyrazolate anion.[2]
-
Nucleophilic Attack: The resulting pyrazolate anion, now a potent nucleophile, attacks the methylene carbon of the ethoxymethyl chloride, displacing the chloride leaving group.
Below is a diagram illustrating this fundamental mechanism.
Sources
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹³C NMR Chemical Shifts of 1-butyl-3-(ethoxymethyl)-1H-pyrazole
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides a powerful tool for mapping the carbon skeleton of a molecule. This guide offers an in-depth analysis of the expected ¹³C NMR chemical shifts for 1-butyl-3-(ethoxymethyl)-1H-pyrazole, a substituted pyrazole of interest in medicinal chemistry and materials science. In the absence of direct experimental data for this specific molecule in the public domain, this guide leverages a comparative approach, drawing upon established data for analogous pyrazole derivatives and computational prediction methodologies to provide a robust and scientifically grounded predictive analysis.
The Pyrazole Core: A Foundation for Understanding
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The electron distribution within this ring is a key determinant of the ¹³C NMR chemical shifts of its constituent carbons (C3, C4, and C5). The positions of these signals are significantly influenced by the nature and position of substituents attached to the ring.[1][2]
Predicting the ¹³C NMR Spectrum of 1-butyl-3-(ethoxymethyl)-1H-pyrazole
To estimate the chemical shifts for our target molecule, we will analyze the expected influence of the N1-butyl group and the C3-ethoxymethyl group on the pyrazole core.
Structure of 1-butyl-3-(ethoxymethyl)-1H-pyrazole:
Caption: Molecular structure of 1-butyl-3-(ethoxymethyl)-1H-pyrazole.
Estimated Chemical Shift Values
The following table provides estimated ¹³C NMR chemical shifts for 1-butyl-3-(ethoxymethyl)-1H-pyrazole, derived from a comparative analysis of published data for N-alkylpyrazoles and 3-substituted pyrazoles.[2][3][4] These values are predicted for a standard deuterated chloroform (CDCl₃) solvent.
| Carbon Atom | Estimated Chemical Shift (ppm) | Rationale |
| C3 | 150 - 155 | Quaternary carbon attached to an electronegative nitrogen and the ethoxymethyl group. The ether oxygen will have a deshielding effect. |
| C4 | 105 - 110 | Generally the most shielded carbon in the pyrazole ring. |
| C5 | 138 - 142 | Influenced by the N1-butyl substituent, typically downfield compared to C4. |
| C1' (N-CH₂) | 50 - 55 | Methylene carbon directly attached to the pyrazole nitrogen. |
| C2' (-CH₂) | 32 - 36 | |
| C3' (-CH₂) | 19 - 23 | |
| C4' (-CH₃) | 13 - 15 | Terminal methyl group of the butyl chain. |
| C1'' (C3-CH₂) | 68 - 72 | Methylene carbon attached to the pyrazole C3 and the ether oxygen. The oxygen causes a significant downfield shift. |
| C2'' (O-CH₂) | 65 - 69 | Methylene carbon of the ethyl group attached to the ether oxygen. |
| C3'' (-CH₃) | 14 - 16 | Terminal methyl group of the ethoxy substituent. |
Comparative Analysis with Related Pyrazole Derivatives
To ground our predictions, we will compare the estimated shifts with experimentally determined values for structurally similar compounds.
Table 2: Experimental ¹³C NMR Chemical Shifts of Selected Pyrazole Derivatives (in CDCl₃)
| Compound | C3 (ppm) | C4 (ppm) | C5 (ppm) | N-Alkyl/Substituent Carbons (ppm) | Reference |
| Pyrazole | 134.6 | 105.7 | 134.6 | - | [5] |
| 1-Methylpyrazole | 138.7 | 105.3 | 129.3 | 39.1 (N-CH₃) | [4] |
| 3,5-Dimethylpyrazole | 148.1 | 105.8 | 148.1 | 13.6, 11.2 (CH₃) | [6] |
| 1-Ethyl-3-methylpyrazole | 147.5 | 103.9 | 128.8 | 46.8 (N-CH₂), 15.3 (N-CH₂CH₃), 11.1 (C3-CH₃) | [2] |
Analysis:
-
N-Alkylation: The data for 1-methylpyrazole and 1-ethyl-3-methylpyrazole demonstrates that N-alkylation deshields C5 and slightly shields C3 and C4 compared to the parent pyrazole.[2][4] We anticipate a similar effect from the N-butyl group in our target molecule.
-
C3-Substitution: The presence of a substituent at the C3 position generally leads to a significant downfield shift for this carbon. The ethoxymethyl group, with its electron-withdrawing oxygen atom, is expected to have a pronounced deshielding effect on C3.
Experimental Protocol for ¹³C NMR Acquisition
For researchers wishing to acquire experimental data for 1-butyl-3-(ethoxymethyl)-1H-pyrazole, the following protocol provides a reliable starting point.
Sample Preparation
-
Dissolve: Accurately weigh approximately 20-50 mg of the purified compound. Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for many organic compounds and its single, well-characterized solvent peak.[7][8]
-
Reference: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
Caption: Standard workflow for acquiring ¹³C NMR spectra.
Acquisition Parameters:
-
Spectrometer: A 300-600 MHz NMR spectrometer.
-
Nucleus: ¹³C
-
Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Pulse Angle: 30-45° (to allow for faster relaxation and a higher number of scans in a given time).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Number of Scans (ns): 1024 or more, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
DEPT (Distortionless Enhancement by Polarization Transfer) Experiments:
To aid in the assignment of carbon multiplicities (CH, CH₂, CH₃), it is highly recommended to acquire DEPT-90 and DEPT-135 spectra.
-
DEPT-90: Only CH signals will appear as positive peaks.
-
DEPT-135: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed in DEPT spectra.
Computational Prediction of ¹³C NMR Chemical Shifts
In addition to comparative analysis, computational chemistry provides a powerful predictive tool. Density Functional Theory (DFT) calculations, using methods such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can provide theoretical chemical shifts.[9] These calculated values, when scaled against experimental data for known compounds, can offer a high degree of accuracy in predicting the spectrum of novel molecules.
Conclusion
References
- Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calcul
- ¹³C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives.
- ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.
-
Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Magnetic Resonance in Chemistry. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
-
¹³C NMR of pyrazoles. Scilit. [Link]
-
(PDF) ¹H and ¹³C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules. [Link]
-
¹³C-NMR spectra of phenyl-substituted azole derivatives part 2, a conformational study. SciSpace. [Link]
-
Dual role of Allylsamarium Bromide as Grignard Reagent and a Single Electron Transfer Reagent in the One-Pot Synthesis of Terminal Olefins. The Royal Society of Chemistry. [Link]
-
¹³C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. SciSpace. [Link]
-
¹³C NMR Chemical Shifts. Oregon State University. [Link]
Sources
- 1. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 13C NMR of pyrazoles | Scilit [scilit.com]
- 4. 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives (1984) | Pilar Cabildo | 49 Citations [scispace.com]
- 5. Pyrazole(288-13-1) 13C NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
UV-Vis absorption characteristics of 1-butyl-3-(ethoxymethyl)-1H-pyrazole
UV-Vis Absorption Characteristics of 1-Butyl-3-(ethoxymethyl)-1H-pyrazole: A Technical Comparison Guide
Executive Summary
This guide provides an in-depth analysis of the UV-Vis absorption profile of 1-butyl-3-(ethoxymethyl)-1H-pyrazole , a specialized pyrazole derivative. Unlike highly conjugated pyrazoles used in dye chemistry, this molecule is characterized by a "stealth" optical profile in the near-UV and visible regions. Its absorption is dominated by high-energy
Molecular Architecture & Optical Theory
To understand the UV-Vis spectrum of this molecule, we must deconstruct its chromophores. The molecule consists of a heteroaromatic pyrazole core substituted with non-conjugating alkyl and ether groups.
-
Chromophore : The 1H-pyrazole ring (5-membered, 2-nitrogen heterocycle).[1]
-
Auxochromes :
-
1-Butyl group : An alkyl chain that exerts a weak inductive effect (+I), slightly stabilizing the excited state but providing no resonance conjugation.
-
3-Ethoxymethyl group : An ether linkage separated from the aromatic ring by a methylene bridge (
). This "insulation" prevents the oxygen lone pairs from significantly extending the -system of the ring.
-
Predicted Spectral Profile:
- : ~210–215 nm (Ethanol)
-
Transition Type :
(primary) and (weak shoulder). -
Visible Appearance : Colorless/Transparent.
Structural Visualization & Electronic Transitions
Figure 1: Deconstruction of the molecular chromophores and resulting electronic transitions. The lack of conjugation restricts absorption to the UVC/UVB region.
Comparative Performance Analysis
In drug development and coordination chemistry, selecting the right heterocyclic core is critical for assay compatibility. The table below compares 1-butyl-3-(ethoxymethyl)-1H-pyrazole against common alternatives.
Table 1: Optical & Functional Comparison
| Feature | 1-Butyl-3-(ethoxymethyl)-1H-pyrazole | 1-Phenylpyrazole | Imidazole |
| Primary | 210–215 nm | 250–260 nm | 205–210 nm |
| Molar Absorptivity ( | Moderate (~5,000 | High (~15,000 | Low (~3,000 |
| Cut-off Wavelength | ~240 nm | ~300 nm | ~230 nm |
| Interference in UV Assays | Low (Transparent at 254/280 nm) | High (Interferes with protein/DNA quant) | Low |
| Solubility Profile | Lipophilic (Organic Solvents) | Lipophilic | Hydrophilic (Water Soluble) |
| Primary Application | Ligand for metal extraction, stealth linker | UV-blocker, fluorescent precursor | Buffer component, biological scaffold |
Key Insight for Researchers: If your experimental workflow involves protein quantification at 280 nm or DNA analysis at 260 nm , 1-butyl-3-(ethoxymethyl)-1H-pyrazole is a superior choice over phenyl-substituted pyrazoles because it does not absorb significantly in these critical windows.
Experimental Protocol: Validated Measurement Workflow
To obtain an accurate spectrum for this compound, you must account for solvent cutoff limits, as the primary peak lies in the deep UV.
Reagents:
-
Analyte: 1-butyl-3-(ethoxymethyl)-1H-pyrazole (>98% purity).
-
Solvent: Spectroscopic grade Ethanol (Cutoff: 205 nm) or Acetonitrile (Cutoff: 190 nm). Do not use Acetone or Toluene.
Protocol:
-
Baseline Correction:
-
Warm up the UV-Vis spectrophotometer (Double-beam preferred) for 30 minutes.
-
Perform a baseline scan (200–400 nm) with pure solvent in both sample and reference cuvettes (Quartz, 1 cm path length).
-
-
Sample Preparation:
-
Stock Solution: Weigh 10 mg of analyte and dissolve in 10 mL solvent (Conc: ~1 mg/mL).
-
Working Solution: Dilute 100
L of stock into 9.9 mL solvent (Conc: ~10 g/mL). Target Absorbance: 0.5 – 0.8 AU.
-
-
Measurement:
-
Scan from 400 nm down to 190 nm.
-
Note the
and calculate Molar Absorptivity ( ) using Beer-Lambert Law: .
-
Workflow Diagram
Figure 2: Step-by-step experimental workflow for accurate spectral determination.
Technical Analysis of Spectral Features
-
Solvent Effects (Solvatochromism):
-
In non-polar solvents (e.g., Hexane), the vibrational fine structure of the pyrazole ring may be visible on the absorption band.
-
In polar protic solvents (e.g., Ethanol), the band will broaden and slightly blue-shift (hypsochromic shift) for the
shoulder due to hydrogen bonding stabilizing the ground state lone pairs on the nitrogen.
-
-
pH Dependency:
-
Acidic pH (< 2.0): Protonation of the pyridinic nitrogen (
) disrupts the aromatic system slightly, potentially causing a minor red shift and intensity change. -
Basic pH: The molecule is relatively stable and spectral changes are minimal unless the pH is high enough to degrade the ether linkage (unlikely under standard conditions).
-
References
-
El-Sheshtawy, H. S., et al. (2019). UV-Vis Absorption Spectral Studies of Pyrazole Derivatives. ResearchGate. Available at: [Link]
-
NIST Chemistry WebBook. 1H-Pyrazole UV/Visible Spectrum. National Institute of Standards and Technology.[2] Available at: [Link]
- Claramunt, R. M., et al. (1991). The Pyrazoles: Synthesis and Properties. Advances in Heterocyclic Chemistry.
-
Alkorta, I., & Elguero, J. (2025). Theoretical Study of Molecular Structure and Spectra of Pyrazole Derivatives. AIP Publishing. Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
